2-(ベンゼンスルホニル)アセトアミド

説明

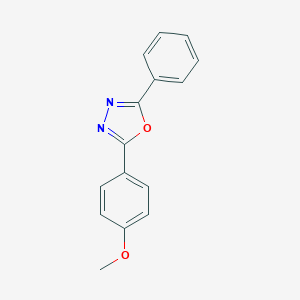

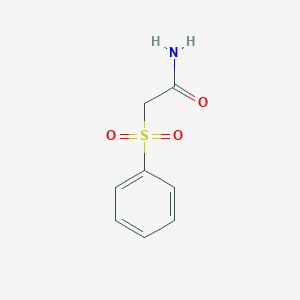

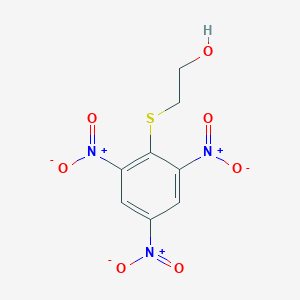

2-(Benzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C8H9NO3S and its molecular weight is 199.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzenesulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzenesulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

2-(ベンゼンスルホニル)アセトアミドの具体的な科学研究用途を調べるため、調査を行いました。調査の結果、直接的な用途のリストは得られませんでしたが、この化合物が関連する可能性のあるいくつかの研究分野が示唆されました。以下は、入手可能な情報に基づいた可能性のある用途です。

生物活性化合物の合成

2-(ベンゼンスルホニル)アセトアミドは、抗菌作用の可能性のあるものを含む、さまざまな生物活性化合物の合成に使用できます。 例えば、ベンゾイミダゾール誘導体は、さまざまな微生物に対して効果的であることが示されており、重要な生物活性ヘテロ環化合物群とされています .

薬理学的試験

この化合物は、薬理学的研究、特に治療効果の可能性のある分子の合成において役割を果たす可能性があります。 検索結果によると、関連する化合物は抗酸化作用について評価されています .

遺伝子発現と腫瘍研究

2-(ベンゼンスルホニル)アセトアミドは、制御不能な細胞増殖と腫瘍低酸素症につながる遺伝子発現の変化に関連する研究に関与している可能性があることを示す証拠があります . これは、がん研究における潜在的な応用を示唆しています。

化学反応と機構的研究

この化合物は、塩基を介したカップリング反応や、特定の性質や機能を持つ生成物を生じるその他の化学プロセスで使用できます .

作用機序

Target of Action

The primary targets of 2-(Benzenesulfonyl)acetamide are carbonic anhydrase IX (CA IX) and dihydrofolate reductase (DHFR) . CA IX is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents . DHFR is a key enzyme involved in the synthesis of nucleotides and thus DNA, and its inhibition can lead to antimicrobial and antitumor activities .

Mode of Action

2-(Benzenesulfonyl)acetamide interacts with its targets by inhibiting their activity. It selectively inhibits CA IX, which can lead to the suppression of tumor growth . It also inhibits DHFR, disrupting the synthesis of nucleotides and thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism, shifting it from aerobic to anaerobic glycolysis . This can lead to uncontrolled cell proliferation and tumor hypoxia . The inhibition of DHFR disrupts the folic acid pathway, which is essential for the synthesis of nucleotides and DNA .

Pharmacokinetics

The compound’s molecular structure and its solubility in dmso suggest that it may have good bioavailability .

Result of Action

The inhibition of CA IX and DHFR by 2-(Benzenesulfonyl)acetamide can lead to the suppression of tumor growth and the inhibition of microbial growth . This is due to the disruption of essential biochemical pathways in these cells .

Action Environment

The action of 2-(Benzenesulfonyl)acetamide can be influenced by various environmental factors. For instance, the pH and temperature can affect the compound’s stability and efficacy . Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, can also influence the compound’s action.

生化学分析

Biochemical Properties

2-(Benzenesulfonyl)acetamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . This interaction suggests that 2-(Benzenesulfonyl)acetamide may play a role in biochemical reactions related to tumor metabolism .

Cellular Effects

The cellular effects of 2-(Benzenesulfonyl)acetamide are primarily related to its interaction with carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors, and its inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-(Benzenesulfonyl)acetamide involves its interaction with carbonic anhydrase IX. By inhibiting this enzyme, 2-(Benzenesulfonyl)acetamide can affect the metabolism of tumor cells, leading to changes in gene expression and cellular function .

Metabolic Pathways

2-(Benzenesulfonyl)acetamide is involved in the metabolic pathway related to carbonic anhydrase IX. This enzyme plays a key role in the metabolism of tumor cells, and its inhibition can lead to significant changes in metabolic flux and metabolite levels .

特性

IUPAC Name |

2-(benzenesulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNWTGTRVZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365241 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35008-50-5 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

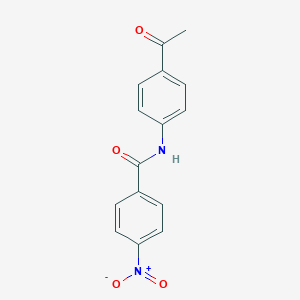

![Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate](/img/structure/B182894.png)

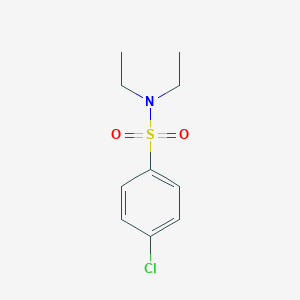

![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)